molecular formula C8H3BrFNO2 B1410896 2-Bromo-4-cyano-3-fluorobenzoic acid CAS No. 1805583-80-5

2-Bromo-4-cyano-3-fluorobenzoic acid

Cat. No.: B1410896
CAS No.: 1805583-80-5
M. Wt: 244.02 g/mol
InChI Key: HTQOIANNGJNKDU-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-fluorobenzoic acid is a halogenated and functionalized benzoic acid derivative with the molecular formula C₈H₃BrFNO₂. Its structure features a bromine atom at the 2-position, a cyano group at the 4-position, a fluorine atom at the 3-position, and a carboxylic acid group at the 1-position. This combination of electron-withdrawing substituents (Br, F, CN) enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acids. The compound has been historically used in pharmaceutical and agrochemical synthesis, particularly as a building block for heterocyclic compounds.

Properties

IUPAC Name

2-bromo-4-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQOIANNGJNKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805583-80-5
Record name 2-bromo-4-cyano-3-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-3-fluorobenzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bromine or brominating agents like dibromohydantoin in the presence of a solvent such as sulfuric acid . The cyano group can be introduced through a nucleophilic substitution reaction using cyanide sources like zinc cyanide .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process design focuses on optimizing yield, cost-effectiveness, and safety. Key steps include nitration, bromination, reduction, deamination, and hydrolysis, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the cyano and fluorine groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences Similarity Score*
This compound Br (2), CN (4), F (3) C₈H₃BrFNO₂ 258.02 Reference compound
2-Bromo-4,5-difluorobenzoic acid Br (2), F (4,5) C₇H₃BrF₂O₂ 245.00 Replaces CN with F at 5-position 0.89
2-Amino-4-bromo-3-fluorobenzoic acid NH₂ (2), Br (4), F (3) C₇H₅BrFNO₂ 234.00 Replaces CN with NH₂ at 2-position 0.95
4-Bromo-3-chlorobenzoic acid Br (4), Cl (3) C₇H₄BrClO₂ 235.47 Lacks CN and F; Cl instead of F
2-Amino-6-bromo-3-fluorobenzoic acid NH₂ (2), Br (6), F (3) C₇H₅BrFNO₂ 234.00 Br shifted to 6-position 0.95

Key Observations:

Electron-Withdrawing Effects: The cyano group in the target compound significantly increases acidity (pKa ~1.5–2.0 estimated) compared to amino-substituted analogs (pKa ~4.5–5.0) .

Reactivity: Bromine at the 2-position facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), while the 4-cyano group directs electrophilic attacks to the 5-position .

Solubility: The polar cyano group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to chloro- or methyl-substituted analogs .

Commercial Availability and Challenges

By contrast, amino- and chloro-substituted variants remain accessible (e.g., 4-bromo-3-chlorobenzoic acid is marketed by Ningbo Inno Pharmchem for large-scale synthesis) .

Biological Activity

2-Bromo-4-cyano-3-fluorobenzoic acid (C8H4BrFNO2) is an aromatic compound notable for its unique combination of functional groups, including a bromine atom, a cyano group, and a fluorine atom attached to a benzoic acid core. This structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, synthesizing findings from various studies.

The compound typically appears as a white crystalline powder and is soluble in organic solvents. Its synthesis can be achieved through several methods, including nucleophilic substitution reactions involving the bromine atom and the cyano group, which can undergo various chemical transformations.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. The presence of the cyano and fluorine groups enhances its lipophilicity and bioavailability, potentially improving its pharmacological efficacy.

Table 1: Biological Activities of this compound

Activity TypeDescription
AntibacterialExhibits activity against various bacterial strains, potentially through cell wall disruption.
AntifungalShows efficacy against fungal pathogens by inhibiting spore germination and hyphal growth.
AnticancerDemonstrates cytotoxic effects on cancer cell lines, possibly via apoptosis induction.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For example, studies suggest that compounds with similar structures can inhibit key metabolic pathways in cancer cells or disrupt microbial cell functions.

Case Studies

  • Antibacterial Activity : A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
  • Antifungal Efficacy : In vitro assays demonstrated that this compound inhibited the growth of Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL.
  • Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM for HeLa cells.

Table 2: Summary of Case Studies

Study FocusOrganism/Cell LineObserved EffectIC50/MIC Value
AntibacterialE. coli, S. aureusSignificant inhibition10 µg/mL
AntifungalC. albicansGrowth inhibition15 µg/mL
AnticancerHeLa CellsDecreased viability~20 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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